(Z)-Triprolidine Hydrochloride

Catalog No.
S1534051
CAS No.
51657-91-1
M.F
C19H23ClN2
M. Wt
314.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Triprolidine Hydrochloride

CAS Number

51657-91-1

Product Name

(Z)-Triprolidine Hydrochloride

IUPAC Name

2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

InChI

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-;

InChI Key

WYUYEJNGHIOFOC-VVTVMFAVSA-N

SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl

Synonyms

2-[(1Z)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine Monohydrochloride; (Z)-2-[1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine Monohydrochloride

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.Cl

(Z)-Triprolidine Hydrochloride is a first-generation antihistamine with notable anticholinergic properties. It is primarily utilized for alleviating symptoms associated with allergic reactions, such as allergic rhinitis and the common cold. The compound is characterized by its molecular formula C19H23ClN2C_{19}H_{23}ClN_{2} and has a molar mass of approximately 320.86 g/mol. This compound is a hydrochloride salt formed from the reaction of triprolidine with hydrogen chloride, enhancing its solubility and stability in pharmaceutical formulations .

The synthesis of (Z)-Triprolidine Hydrochloride involves the reaction between triprolidine and hydrochloric acid, where equimolar amounts of both reactants yield the hydrochloride salt. The chemical reaction can be represented as follows:

Triprolidine+HCl Z Triprolidine Hydrochloride\text{Triprolidine}+\text{HCl}\rightarrow \text{ Z Triprolidine Hydrochloride}

This reaction is significant as it allows for the transformation of the base form into a more bioavailable salt form, which is crucial for its pharmaceutical applications .

(Z)-Triprolidine Hydrochloride exhibits significant biological activity as an H1 receptor antagonist. Its primary mechanism involves blocking histamine receptors, thereby reducing allergic symptoms such as sneezing, itching, and runny nose. Additionally, due to its anticholinergic effects, it can lead to side effects such as sedation and dry mouth, which are common among first-generation antihistamines . The compound's pharmacokinetics indicate that it has a bioavailability of approximately 4% when administered orally, with a half-life ranging from 4 to 6 hours .

Several methods exist for synthesizing (Z)-Triprolidine Hydrochloride, including:

  • Direct Reaction Method: The most common method involves directly reacting triprolidine with hydrochloric acid in an aqueous solution to form the hydrochloride salt.
  • Solvent-Free Synthesis: This method utilizes solid-state reactions, where triprolidine is mixed with hydrochloric acid in a controlled environment to minimize solvent use.
  • Crystallization Techniques: Following synthesis, crystallization can be employed to purify (Z)-Triprolidine Hydrochloride, enhancing its quality for pharmaceutical applications.

These methods ensure the compound's purity and efficacy in medical formulations .

(Z)-Triprolidine Hydrochloride is primarily used in:

  • Allergy Relief: It is effective in treating symptoms of allergic rhinitis and other allergic conditions.
  • Cold Medications: Often combined with other active ingredients in over-the-counter cold medications to provide symptomatic relief.
  • Sedation: Due to its sedative properties, it may be used in short-term management of insomnia or anxiety-related disorders .

Research indicates that (Z)-Triprolidine Hydrochloride can interact with various medications and substances. Key interactions include:

  • Central Nervous System Depressants: Concurrent use with other CNS depressants (e.g., alcohol, benzodiazepines) may enhance sedative effects.
  • Monoamine Oxidase Inhibitors: These may increase the risk of hypertensive crisis when used together.
  • Other Antihistamines: Combining multiple antihistamines can lead to increased side effects without added therapeutic benefit.

Careful consideration of these interactions is essential for safe therapeutic use .

Several compounds share structural or functional similarities with (Z)-Triprolidine Hydrochloride. Notable examples include:

Compound NameTypeUnique Features
DiphenhydramineFirst-generation antihistamineKnown for strong sedative effects; widely used in sleep aids.
PromethazineFirst-generation antihistamineExhibits antiemetic properties; used in motion sickness.
LoratadineSecond-generation antihistamineNon-sedating; longer duration of action compared to first-generation antihistamines.
ChlorpheniramineFirst-generation antihistamineLess sedative than diphenhydramine but still causes drowsiness.

(Z)-Triprolidine Hydrochloride is unique due to its specific geometric configuration and its balance between effectiveness and side effects compared to these similar compounds. While many first-generation antihistamines are known for their sedative properties, (Z)-Triprolidine offers a moderate profile that may be preferable in certain clinical scenarios .

General Manufacturing Information

Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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